REACTION_CXSMILES
|
[CH3:1][Li].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[C:19]3[C:14](=[CH:15][C:16]([O:20][CH2:21][CH2:22][N:23]([CH3:25])[CH3:24])=[CH:17][CH:18]=3)[C:13](=O)[C:12]([CH3:28])([CH3:27])[CH2:11]2)=[CH:6][CH:5]=1.O>CCOCC>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[C:19]3[C:14](=[CH:15][C:16]([O:20][CH2:21][CH2:22][N:23]([CH3:25])[CH3:24])=[CH:17][CH:18]=3)[C:13](=[CH2:1])[C:12]([CH3:28])([CH3:27])[CH2:11]2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
4-(4-chlorophenyl)-2,2-dimethyl-7-(2-dimethylaminoethoxy)-1-tetralone
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(C(C2=CC(=CC=C12)OCCN(C)C)=O)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
treated with a solution of hydrogen chloride in ether
|
Type
|
CUSTOM
|
Details
|
The hydrochloride salt of 4-(4-chlorophenyl)-2,2-dimethyl-7-(2-dimethylaminoethoxy)-1-methylidene tetralin precipitated as a white solid (15.6 g, 77%)
|
Type
|
CUSTOM
|
Details
|
A portion was recrystallized from ethanol-ether, m.p. 233°-235°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(C(C2=CC(=CC=C12)OCCN(C)C)=C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |